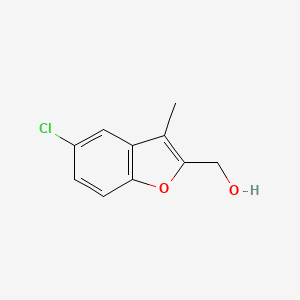

5-Chloro-3-methyl benzofuran 2-methanol

Description

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)methanol |

InChI |

InChI=1S/C10H9ClO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4,12H,5H2,1H3 |

InChI Key |

AVCJJKUQMCJKLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Benzofuran derivatives with halogen and alkyl/aryl substituents demonstrate diverse biological activities:

- 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran (): Substitution of chlorine with fluorine and addition of a sulfonyl group at position 3 results in antibacterial properties.

- 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (): The sulfinyl group at position 3 and a 4-methylphenyl group at position 2 contribute to antifungal activity. The methylsulfinyl moiety increases polarity, aiding membrane penetration .

- Benzofuran derivatives from Ocimum sanctum (): Unsubstituted benzofuran exhibits a binding energy of -11.12 kcal/mol against Acinetobacter baumannii protein kinase, suggesting that substituents like chlorine and hydroxymethyl could further optimize inhibitory potency .

Table 1: Pharmacological Activities of Selected Benzofuran Derivatives

Role of Hydroxymethyl and Halogen Substituents

- Hydroxymethyl Group: describes 5-(4-chlorophenyl)-3-hydroxymethyl-2-methylfuran (CAS 111808-94-7), where the hydroxymethyl group participates in hydrogen bonding, stabilizing crystal packing . This suggests that the 2-methanol group in the target compound may enhance solubility and intermolecular interactions.

- Chlorine vs.

Preparation Methods

Sodium Borohydride in Ethanol

The most direct method involves reducing 5-chloro-3-methyl benzofuran-2-carboxaldehyde using sodium borohydride (NaBH₄) in ethanol.

-

Procedure :

-

Dissolve 5-chloro-3-methyl benzofuran-2-carboxaldehyde (1.08 g, 5.55 mmol) in ethanol (25 mL).

-

Add NaBH₄ (0.42 g, 11.1 mmol) in portions at 0°C.

-

Stir at room temperature for 4 h, then quench with water.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate).

-

-

Key Data :

-

IR (KBr) : 3400 cm⁻¹ (O–H), 1600 cm⁻¹ (C=C).

-

¹H NMR (CDCl₃) : δ 4.65 (s, 2H, CH₂OH), 2.50 (s, 3H, CH₃), 7.2–7.6 (m, 3H, Ar–H).

-

Catalytic Hydrogenation

Alternative reductions use palladium on carbon (Pd/C) under H₂:

-

Conditions :

-

5-Chloro-3-methyl benzofuran-2-carboxaldehyde (1.0 equiv) in methanol.

-

10% Pd/C (0.1 equiv), H₂ (1 atm), 25°C, 12 h.

-

-

Advantage : Avoids borohydride waste.

Multi-Step Synthesis from Halogenated Phenols

Cyclization of 5-Chloro-2-hydroxyacetophenone Derivatives

A two-step approach builds the benzofuran core before introducing the methanol group:

-

Step 1 : Methylation and Cyclization

-

Step 2 : Formylation and Reduction

-

Overall Yield : 62–68%.

Grignard Reagent Addition

A longer route employs Grignard reagents for methanol group installation:

-

Procedure :

-

React 5-chloro-3-methylbenzofuran-2-carbonyl chloride with methylmagnesium bromide (3.0 equiv) in THF.

-

Quench with NH₄Cl, extract with ether, and purify.

-

-

Challenges : Requires strict anhydrous conditions.

Catalytic Methods for Benzofuran Ring Formation

Copper-Catalyzed Tandem Acylation/O-Arylation

Recent advances use CuI/1,10-phenanthroline in DMSO to construct the benzofuran ring and install the methanol group in one pot:

Palladium-Mediated Cross-Coupling

Pd(OAc)₂ and rac-BINAP enable Suzuki-Miyaura coupling for benzofuran synthesis:

-

Example :

-

Couple 5-chloro-2-iodophenol with methyl propargyl ether.

-

Cyclize using Pd catalysis, then reduce the alkyne to –CH₂OH.

-

Comparative Analysis of Methods

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization Strategies

-

Byproduct Formation : Over-reduction to 5-chloro-3-methylbenzofuran-2-methane occurs if NaBH₄ is in excess. Mitigated by stoichiometric control.

-

Solvent Choice : Ethanol vs. methanol impacts reduction kinetics. Ethanol provides smoother reactions.

-

Catalyst Recycling : Pd/C and CuI systems require ligand optimization for reuse .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-methyl benzofuran 2-methanol?

The compound can be synthesized via oxidation of its sulfanyl precursor using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by room-temperature stirring. Purification is achieved via column chromatography with hexane–ethyl acetate gradients (e.g., 4:1 v/v), yielding a colorless solid. Slow evaporation of diisopropyl ether or acetone solutions produces X-ray-quality crystals .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is employed, with refinement using SHELXL-97 . Hydrogen atoms are positioned geometrically (riding model), and methyl groups are optimized using AFIX 137. Planarity analysis of the benzofuran ring (mean deviation: 0.006 Å) and dihedral angles (e.g., 80.96° between benzofuran and substituent rings) are calculated to confirm molecular geometry .

Q. What spectroscopic techniques confirm its structure?

NMR (for substituent patterns), IR (to identify functional groups like -OH or -Cl), and mass spectrometry (for molecular weight verification) are standard. Crystallographic data (e.g., C–H⋯O and π⋯π interactions) further validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement?

Discrepancies in refinement (e.g., twinning or disordered atoms) are addressed by cross-validating with SHELXTL (Bruker AXS) or alternative software like OLEX2 . Strategies include adjusting thermal parameters, testing different space groups, or using high-resolution data to reduce model bias .

Q. How do π⋯π interactions influence crystal packing and stability?

In the crystal lattice, π⋯π interactions between benzofuran rings (centroid distances: 3.661–3.771 Å) and slippages (0.887–1.266 Å) stabilize molecular stacking along the a-axis. These interactions, alongside C–H⋯O hydrogen bonds, enhance thermal stability and may affect solubility .

Q. What computational methods predict the compound’s bioactivity?

Molecular docking and QSAR models are used to predict interactions with biological targets (e.g., antimicrobial enzymes). For example, benzofuran derivatives with sulfonyl groups show antifungal activity by inhibiting cytochrome P450 . Experimental validation involves in vitro assays against bacterial/fungal strains .

Q. How to design pharmacokinetic studies for this compound?

Pharmacokinetic profiles are assessed via HPLC for plasma stability, microsomal assays for metabolic clearance, and Caco-2 cell models for intestinal absorption. Pre-clinical trials (as in ) establish parameters like bioavailability and half-life .

Methodological Notes

- Synthesis Troubleshooting : Yield variations (e.g., 71% vs. 73% in ) may arise from solvent polarity or oxidation time. Optimize reaction monitoring (TLC) and gradient elution during chromatography.

- Crystallography : For ambiguous electron density, use SHELXD for phase problem resolution and ORTEP-3 for graphical visualization of thermal ellipsoids .

- Bioactivity Correlation : Compare substituent effects (e.g., chloro vs. bromo groups) on biological activity using SAR tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.